molecular formula C14H11FO2 B6377736 4-(2-Fluoro-5-methylphenyl)-2-formylphenol CAS No. 1111129-23-7

4-(2-Fluoro-5-methylphenyl)-2-formylphenol

Cat. No.: B6377736
CAS No.: 1111129-23-7
M. Wt: 230.23 g/mol
InChI Key: UKTQCSCPACAXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-5-methylphenyl)-2-formylphenol is a fluorinated aromatic compound It is characterized by the presence of a fluorine atom and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-methylphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-methylphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 4-(2-Fluoro-5-methylphenyl)-2-carboxyphenol.

    Reduction: 4-(2-Fluoro-5-methylphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoro-5-methylphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methylphenyl)-2-formylphenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and formyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate specific pathways depending on its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-5-methylphenyl)-2-formylphenol is unique due to the presence of both a fluorine atom and a formyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-13(15)12(6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQCSCPACAXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685086
Record name 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-23-7
Record name 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.